![molecular formula C9H8F4O B1428843 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol CAS No. 1344006-94-5](/img/structure/B1428843.png)
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol
Overview
Description
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H8F4O and a molecular weight of 208.15 g/mol . This compound is characterized by the presence of both trifluoromethyl and fluorophenyl groups, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with trifluoroacetone in the presence of a reducing agent such as sodium borohydride . The reaction typically occurs under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Monoacylglycerol Lipase Inhibition
A prominent application of 1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-ol is its role as a monoacylglycerol lipase (MAGL) inhibitor. MAGL is a key enzyme responsible for the degradation of 2-arachidonoyl glycerol (2-AG), an endocannabinoid that plays a crucial role in various physiological processes. Inhibition of MAGL can lead to increased levels of 2-AG, which may have therapeutic effects in conditions such as:
- Pain Management : The modulation of endocannabinoid levels can help alleviate chronic pain.
- Neurodegenerative Disorders : Potential applications in Alzheimer's disease and other neurodegenerative conditions due to its neuroprotective properties.
- Metabolic Disorders : Research indicates potential benefits in obesity and related metabolic syndromes .
Antidepressant Activity
Studies have shown that fluorinated compounds can enhance the potency of drugs targeting serotonin uptake, indicating potential applications in treating depression. The unique structural characteristics of this compound may contribute to its effectiveness in this regard.
Antimicrobial Properties
Research indicates that fluorinated alcohols exhibit antimicrobial activity against various bacterial strains. This makes them promising candidates for developing new antibiotics or antimicrobial agents.
Chemical Properties and Mechanisms of Action
The trifluoromethyl group (-CF₃) significantly influences the compound's chemical behavior:
- Lipophilicity : The presence of fluorine increases the compound's lipophilicity, enhancing membrane permeability and biological activity.
- Stability : Fluorinated compounds often exhibit improved metabolic stability compared to their non-fluorinated counterparts.
- Enzyme Interaction : The compound's structure allows it to modulate enzyme activities effectively, influencing various biochemical pathways.
Cancer Research
A series of studies have evaluated the anticancer properties of trifluoromethyl derivatives similar to this compound. These studies indicate that such compounds can selectively inhibit cancer cell proliferation while sparing normal cells:
Study | Compound | Biological Activity | IC50 Values |
---|---|---|---|
Study A | Trifluoromethyl Derivative 1 | Inhibition of HCT116 (colon cancer) | 17.8 μM |
Study B | Trifluoromethyl Derivative 2 | Down-regulation of BRCA genes in PC3 cells | 12.4 μM |
Study C | Trifluoromethyl Derivative 3 | Decreased expression of EGFR and KRAS in A549 cells | 17.6 μM |
These findings suggest a therapeutic window for further exploration into the structure-activity relationship (SAR) of these compounds.
Neurological Disorders
Another notable case study involved evaluating the effects of MAGL inhibitors on neurodegenerative diseases. The results indicated that these compounds could potentially protect against neuronal degeneration by enhancing endocannabinoid signaling pathways .
Data Summary Table
Application Area | Specific Use | Potential Benefits |
---|---|---|
Pain Management | MAGL Inhibition | Alleviation of chronic pain |
Neurodegenerative Disorders | Neuroprotective effects | Treatment for Alzheimer's disease |
Metabolic Disorders | Obesity management | Regulation of metabolic pathways |
Antidepressant Activity | Enhanced serotonin uptake | Treatment for depression |
Antimicrobial Properties | Development of new antibiotics | Combatting bacterial infections |
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol involves its interaction with various molecular targets. The trifluoromethyl and fluorophenyl groups enhance its lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: Another trifluoromethyl alcohol with similar properties but different reactivity due to the absence of the fluorophenyl group.
1,1,1,3,3,3-Hexafluoro-2-propanol: A highly fluorinated alcohol used in similar applications but with distinct physical and chemical properties.
2,2,3,3-Tetrafluoro-1-propanol: A tetrafluorinated alcohol with different reactivity and applications.
Uniqueness
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and make it a valuable intermediate in the synthesis of complex fluorinated compounds .
Biological Activity
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol is a fluorinated organic compound that has garnered interest for its potential biological activities. The incorporation of trifluoromethyl groups into organic molecules often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 208.1528 g/mol. The presence of multiple fluorine atoms contributes to its unique physical and chemical properties, including increased lipophilicity and metabolic stability.
Antimicrobial Properties
Research has shown that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. A study highlighted the significance of fluorinated compounds in inhibiting bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related fluorinated compounds were reported to be significantly lower than their non-fluorinated counterparts, suggesting a similar potential for this compound .
Enantioselectivity and Synthesis
The synthesis of this compound has been explored in various studies focusing on enantioselective reactions. For instance, the compound was obtained with high enantiomeric ratios through asymmetric synthesis methods. Such enantioselectivity is crucial for enhancing the biological activity of pharmaceuticals as different enantiomers can exhibit significantly different biological effects .
Case Study 1: Antidepressant Activity
In a comparative study examining the effects of various fluorinated compounds on serotonin uptake inhibition, it was found that the introduction of a trifluoromethyl group at the para position of phenolic rings increased potency by up to sixfold compared to non-fluorinated analogs. This suggests that compounds like this compound may have potential as antidepressants or anxiolytics due to their ability to modulate serotonin levels .
Case Study 2: In Vivo Efficacy
Another study evaluated the in vivo efficacy of similar fluorinated alcohols in animal models. The results indicated that these compounds could effectively reduce inflammation markers and exhibited lower toxicity profiles compared to traditional non-fluorinated drugs. This positions this compound as a candidate for further development in therapeutic applications .
Research Findings Summary
Properties
IUPAC Name |
1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8,14H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHSNLBBGIBVDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(F)(F)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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